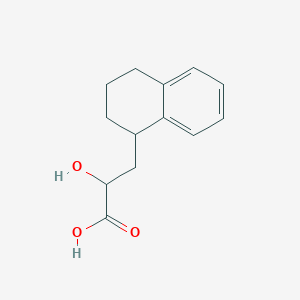
2-Hydroxy-3-(1,2,3,4-tetrahydronaphthalen-1-yl)propanoic acid
描述
2-Hydroxy-3-(1,2,3,4-tetrahydronaphthalen-1-yl)propanoic acid is a chiral carboxylic acid derivative featuring a hydroxyl group at the second carbon of the propanoic acid chain and a 1,2,3,4-tetrahydronaphthalene (tetralin) moiety at the third carbon. Its molecular formula is C₁₃H₁₆O₃, with a molecular weight of 220.26 g/mol (calculated). The hydroxyl group and tetralin ring system contribute to its physicochemical properties, including hydrogen-bonding capacity and lipophilicity.
属性
分子式 |
C13H16O3 |
|---|---|
分子量 |
220.26 g/mol |
IUPAC 名称 |
2-hydroxy-3-(1,2,3,4-tetrahydronaphthalen-1-yl)propanoic acid |
InChI |
InChI=1S/C13H16O3/c14-12(13(15)16)8-10-6-3-5-9-4-1-2-7-11(9)10/h1-2,4,7,10,12,14H,3,5-6,8H2,(H,15,16) |
InChI 键 |
MHLBISFYFXKQHR-UHFFFAOYSA-N |
规范 SMILES |
C1CC(C2=CC=CC=C2C1)CC(C(=O)O)O |
产品来源 |
United States |
准备方法
Synthetic Routes:: The synthetic routes for this compound involve the introduction of the indole nucleus onto a propanoic acid backbone. Specific methods may vary, but one common approach is the condensation of an appropriate indole derivative with a propanoic acid derivative.
Reaction Conditions:: Reaction conditions typically involve refluxing the reactants in a suitable solvent (such as ethanol or acetic acid) with a catalyst (e.g., sulfuric acid or Lewis acids). The reaction temperature and time depend on the specific reagents used.
Industrial Production:: While industrial-scale production methods are not widely documented, laboratory-scale synthesis provides a foundation for further exploration.
化学反应分析
Electrophilic Substitution: Due to the excess π-electrons delocalization, indole readily undergoes electrophilic substitution reactions.
Hydrolysis: The ester linkage in the compound can be hydrolyzed under acidic or basic conditions.
- Electrophilic substitution: Nitric acid, sulfuric acid, or Lewis acids.
- Hydrolysis: Acidic or alkaline hydrolysis conditions.
Major Products:: The major product of electrophilic substitution is the substituted indole derivative. Hydrolysis yields the corresponding carboxylic acid.
科学研究应用
Building Block: Used in the synthesis of more complex molecules due to its indole scaffold.
Pharmacophore: Serves as a pharmacophore in drug design.
Biological Activity: Investigated for antiviral, anti-inflammatory, anticancer, and antioxidant properties.
Plant Hormone: Indole-3-acetic acid, derived from tryptophan, acts as a plant hormone.
Pharmaceuticals: Potential for drug development.
Agrochemicals: Used in plant growth regulators.
作用机制
The exact mechanism of action for this compound depends on its specific biological activity. It may interact with cellular receptors, enzymes, or signaling pathways.
相似化合物的比较
Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | CAS Number |
|---|---|---|---|---|
| 2-Hydroxy-3-(1,2,3,4-tetrahydronaphthalen-1-yl)propanoic acid | C₁₃H₁₆O₃ | 220.26 | -OH at C2, tetralin at C3 | Not provided |
| 3-(1,2,3,4-Tetrahydronaphthalen-2-yl)propanoic acid | C₁₃H₁₆O₂ | 204.26 | Tetralin at C2 | 70067-71-9 |
| 2-(1,2,3,4-Tetrahydronaphthalen-1-yl)acetic acid | C₁₂H₁₄O₂ | 188.23 | Acetic acid chain | 63328-17-6 |
| 2-Methyl-2-(4-(1,2,3,4-tetrahydronaphthalen-1-yl)phenoxy)propanoic acid | C₂₃H₂₄O₃ | 348.44 | Phenoxy group, methyl substitution | 3771-19-5 |
Research Findings and Implications
- Lipophilicity Trends: Methyl or aromatic substitutions (e.g., phenoxy groups) increase logP values, favoring blood-brain barrier penetration but reducing aqueous solubility .
生物活性
2-Hydroxy-3-(1,2,3,4-tetrahydronaphthalen-1-yl)propanoic acid, also known by its CAS number 1488807-49-3, has garnered attention in recent years for its potential biological activities. This compound is structurally related to other tetrahydronaphthalene derivatives, which have been investigated for various therapeutic applications. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.
The chemical formula of this compound is C13H16O3, with a molecular weight of 220.26 g/mol. The compound's properties are summarized in the following table:
| Property | Value |
|---|---|
| Molecular Formula | C13H16O3 |
| Molecular Weight | 220.26 g/mol |
| CAS Number | 1488807-49-3 |
| Appearance | Powder |
| Storage Temperature | Room Temperature |
Research indicates that this compound may exert its biological effects through several mechanisms:
-
Neuroprotective Effects :
- In a Drosophila model of Alzheimer's disease (AD), compounds structurally related to this acid have shown the ability to diminish amyloid-beta (Aβ42) toxicity. This was evidenced by improvements in lifespan and motor functions in treated flies .
- The compound may enhance neuronal cell viability when exposed to neurotoxic agents like Aβ42 .
- Antioxidant Activity :
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to this compound:
Study on Alzheimer's Disease
A recent study focused on identifying novel compounds that mitigate Aβ42 aggregation and toxicity. The study found that a related compound significantly improved motor functions and prolonged lifespan in a Drosophila model of AD. It also downregulated immune response pathways associated with neuroinflammation .
Parkinson's Disease Model
In another study involving Parkinson's disease (PD) models, tetrahydronaphthalene derivatives exhibited potent in vivo activity. These compounds were shown to reverse locomotor deficits in reserpinized rats and demonstrated significant neuroprotective effects against dopaminergic cell death .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


